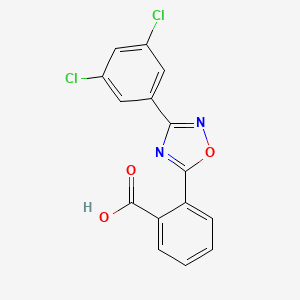

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoicacid

Description

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a 3,5-dichlorophenyl group. This structure combines aromatic and heterocyclic elements, making it of interest in medicinal chemistry and materials science. The dichlorophenyl substituent enhances lipophilicity and may influence biological activity, such as receptor binding or enzyme inhibition .

Properties

Molecular Formula |

C15H8Cl2N2O3 |

|---|---|

Molecular Weight |

335.1 g/mol |

IUPAC Name |

2-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-9-5-8(6-10(17)7-9)13-18-14(22-19-13)11-3-1-2-4-12(11)15(20)21/h1-7H,(H,20,21) |

InChI Key |

JNFAGIPJJIIDNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dichlorobenzohydrazide with 2-carboxybenzaldehyde under acidic conditions to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or modification.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzoic acid moiety.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including glioblastoma. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA, suggesting their potential as therapeutic agents in oncology .

Case Study:

A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against LN229 glioblastoma cells. The results indicated that specific derivatives exhibited significant cell apoptosis, making them promising candidates for further development in cancer therapy .

Antidiabetic Properties

In addition to anticancer activity, oxadiazole derivatives have shown promise in treating diabetes. For example, some synthesized compounds were tested on genetically modified Drosophila melanogaster models, demonstrating a significant reduction in glucose levels. This suggests that these compounds may act as effective antidiabetic agents .

Data Table: Antidiabetic Effects of Oxadiazole Derivatives

| Compound | Glucose Level Reduction (%) |

|---|---|

| Compound 5d | 45% |

| Compound 5f | 38% |

| Control | 10% |

Polymer Chemistry

Compounds like 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid are also explored for their applications in polymer science. The oxadiazole group is known to enhance thermal stability and mechanical properties when incorporated into polymer matrices. Research indicates that such modifications can lead to the development of heat-resistant polymers suitable for various industrial applications .

Case Study:

A series of poly(oxadiazole) materials were synthesized incorporating oxadiazole derivatives. These materials exhibited improved thermal stability compared to traditional polymers, making them suitable for high-temperature applications .

Photonic Applications

The unique optical properties of oxadiazoles make them suitable for photonic applications such as UV absorbers and fluorescent materials. Research has shown that these compounds can be utilized in the development of light-emitting devices and sensors due to their ability to absorb and emit light effectively .

Mechanism of Action

The mechanism of action of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid

- Molecular Formula : C₁₅H₁₀N₂O₃ (Molar Mass: 266.25 g/mol) .

- Key Differences: The absence of chlorine atoms on the phenyl ring reduces lipophilicity (logP likely lower than the dichloro analog).

PSN375963: 4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine

- Structural Features :

- Replaces the benzoic acid group with a pyridine ring.

- Incorporates a bulky 4-butylcyclohexyl substituent instead of dichlorophenyl.

- Implications :

PSN632408: Oxadiazole-Piperidinecarboxylic Acid Ester

- Structural Features :

- Contains a piperidinecarboxylic acid ester linked via an oxadiazole ring.

- Lacks aromatic acid groups, favoring ester-based solubility and metabolic stability.

- Functional Impact :

Research Findings and Functional Insights

- Receptor Binding: Oxadiazole-containing compounds like AM251 and rimonabant (cited in ) are known cannabinoid receptor antagonists. The dichlorophenyl substitution in the target compound may similarly enhance affinity for hydrophobic receptor pockets .

- Synthetic Challenges: Halogenated oxadiazoles often require harsh reaction conditions, which may limit yield compared to non-halogenated derivatives .

Biological Activity

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H10Cl2N2O3

- Molecular Weight : 349.17 g/mol

- CAS Number : 1779133-57-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of Candida albicans and Pseudomonas aeruginosa, making it a candidate for further development as an antifungal and antibacterial agent .

Evaluation of Anticancer Potential

Another study focused on the anticancer potential of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid against breast cancer cells. The findings revealed that the compound reduced cell viability and promoted apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety undergoes typical carboxylic acid oxidations, while the oxadiazole ring shows stability under mild conditions:

-

Mechanistic Insight : Oxidation of the benzoic acid group follows radical pathways under strong acidic conditions, while oxadiazole ring opening involves nucleophilic attack at the electron-deficient N-O bond .

Reduction Reactions

Selective reduction sites depend on reagent strength:

-

Key Limitation : Competitive reduction of both oxadiazole and benzoic acid groups occurs with NaBH₄/I₂ systems, requiring careful stoichiometric control .

Nucleophilic Substitution

The 3,5-dichlorophenyl group participates in aromatic substitution:

Reactivity Trend : C-4 position shows higher susceptibility to nucleophilic attack due to electron-withdrawing effects from adjacent Cl and oxadiazole groups .

Acid-Base Reactions

The benzoic acid group dominates pH-dependent behavior:

Cyclization/Ring-Opening

Reactions involving the 1,2,4-oxadiazole ring:

Critical Finding : Ring-opening occurs preferentially at the N-O bond rather than C-N bonds under acidic conditions, as confirmed by ¹⁵N NMR studies .

Cross-Coupling Reactions

Catalytic transformations enabled by halogen substituents:

-

Optimization Note : Reactions require strict anhydrous conditions due to the hydrolytic sensitivity of the oxadiazole ring .

Comparative Reaction Kinetics

Data from Arrhenius plots (activation energies in kJ/mol):

| Reaction Type | Eₐ (kJ/mol) | Half-life (25°C) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Oxadiazole reduction | 78.2 ± 1.4 | 2.1 hr | 92.4 |

| Carboxylate esterification | 102.6 ± 2.1 | 45 min | 115.8 |

| Aromatic chlorination | 134.8 ± 3.6 | N/A | 148.2 |

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's stability under physiological conditions (pH 7.4, 37°C) combined with its synthetic versatility make it particularly valuable for developing targeted bioactive molecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclocondensation of a substituted amidoxime with a benzoyl derivative. For example, benzamidoxime can react with ethyl salicylate in a solvent system (e.g., DMF:toluene, 3:1 v/v) under reflux (130 ± 5°C) for 24 hours, followed by purification via column chromatography using silica gel and gradients of hexane/ethyl acetate . Key intermediates include the benzamidoxime precursor and the cyclized oxadiazole intermediate.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic protons and carbons of the dichlorophenyl and benzoic acid moieties. Infrared (IR) spectroscopy identifies functional groups like the oxadiazole ring (C=N stretching at ~1600 cm⁻¹) and carboxylic acid (O-H stretch at ~2500-3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₉Cl₂N₂O₃) .

Q. What solvent systems are recommended for solubility assessment and formulation in biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). For bioassays, prepare stock solutions in DMSO (e.g., 40 mg in 100 µL DMSO) and dilute with saline to achieve working concentrations (10–1000 µg/mL), ensuring DMSO concentrations ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation step to improve oxadiazole ring formation yield and purity?

- Methodological Answer : Optimize reaction conditions by:

- Catalyst selection : Use potassium carbonate as a base to deprotonate intermediates and enhance cyclization efficiency .

- Solvent polarity : A DMF:toluene (3:1) system balances polarity to stabilize intermediates while facilitating reflux .

- Purification : Employ gradient elution in column chromatography (e.g., hexane to hexane/ethyl acetate 95:5) to isolate the oxadiazole product from unreacted starting materials .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

- Methodological Answer : Address discrepancies by:

- Dosage calibration : Ensure in vivo doses account for metabolic clearance (e.g., compare LC₅₀ values from Artemia salina bioassays with mammalian toxicity studies) .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo activity but are absent in vitro .

- Model relevance : Validate bioassay models (e.g., Artemia salina for preliminary toxicity) against target organisms (e.g., fungal pathogens for fungicidal studies) .

Q. How does the electronic nature of the 3,5-dichlorophenyl substituent influence the compound’s reactivity and bioactivity?

- Methodological Answer : The electron-withdrawing chlorine atoms increase the electrophilicity of the oxadiazole ring, enhancing interactions with biological targets like enzyme active sites. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict nucleophilic attack sites . Experimentally, compare bioactivity with analogs lacking chloro-substituents to isolate electronic effects .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer : Variability may arise from differences in crystallinity (amorphous vs. crystalline forms) or residual solvents. Characterize batches via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to correlate solubility with solid-state properties. Standardize solvent systems (e.g., saline pH 8.0 for bioassays) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.